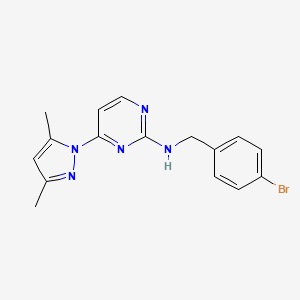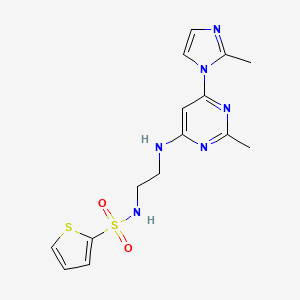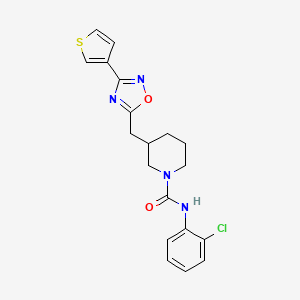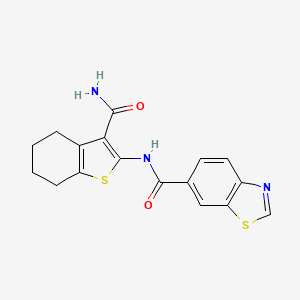![molecular formula C10H12N4O3S2 B2381369 8-(吗啉-4-基磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-硫酮 CAS No. 74186-39-3](/img/structure/B2381369.png)
8-(吗啉-4-基磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a complex organic compound with a unique structure that combines a morpholine ring, a sulfonyl group, and a triazolopyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
8-(Morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
A related compound from the same class, [1,2,4]triazolo[4,3-a]pyridine sulfonamides, has been studied for its antimalarial activity and was found to target the enzyme falcipain-2 . Falcipain-2 is a cysteine protease that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
It can be inferred from related studies that compounds of this class may inhibit their target enzymes, thereby disrupting essential biological processes . For instance, inhibition of falcipain-2 prevents the hydrolysis of haemoglobin, an essential process for the growth of the malaria parasite .
Biochemical Pathways
Based on the potential target, it can be inferred that the compound may affect the haemoglobin degradation pathway in plasmodium falciparum . By inhibiting falcipain-2, the compound could disrupt the parasite’s ability to obtain necessary nutrients from the host’s red blood cells .
Pharmacokinetics
The compound’s molecular weight (2843 g/mol) and its storage temperature (2~8°C) suggest that it may have suitable physicochemical properties for good bioavailability .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound may lead to the death of the malaria parasite by starving it of necessary nutrients .
Action Environment
The compound’s storage temperature (2~8°c) suggests that it may be stable under refrigerated conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the triazolopyridine intermediate in the presence of a base such as triethylamine.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the sulfonyl chloride with morpholine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
8-(Morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like primary amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
8-(Morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Similar structure but with a carbonyl group instead of a thione.
8-(Piperidin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
8-(Morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is unique due to the presence of the thione group, which can impart different chemical reactivity and biological activity compared to its analogs. The morpholine ring also contributes to its distinct pharmacokinetic and pharmacodynamic properties.
属性
IUPAC Name |
8-morpholin-4-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c15-19(16,13-4-6-17-7-5-13)8-2-1-3-14-9(8)11-12-10(14)18/h1-3H,4-7H2,(H,12,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRUVYOXWCDPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN3C2=NNC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)

![4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2381291.png)

![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)
![methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2381296.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2381300.png)

![7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2381303.png)
![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)
